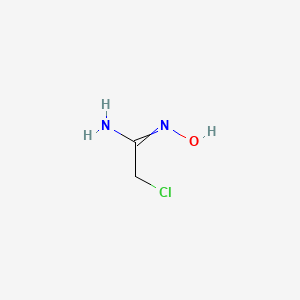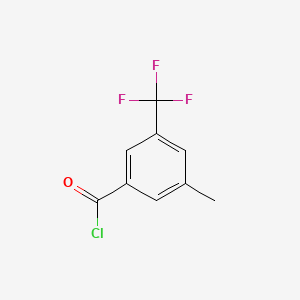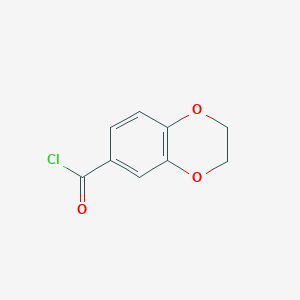![molecular formula C7H9ClN2 B1351083 N-[(2-Cloropiridin-4-il)metil]-N-metilamina CAS No. 748187-76-0](/img/structure/B1351083.png)
N-[(2-Cloropiridin-4-il)metil]-N-metilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos
Este compuesto se puede utilizar en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la preparación de compuestos organosulfurados . Estos compuestos han mostrado buenos niveles de eficacia en diversas aplicaciones .
Desarrollo de Insecticidas
“N-[(2-Cloropiridin-4-il)metil]-N-metilamina” se ha utilizado en el desarrollo de nuevos insecticidas . Específicamente, se ha utilizado en la síntesis de diamidas antranílicas, que han mostrado alta actividad contra los insectos .
Protección de Cultivos
En el campo de la protección de cultivos, este compuesto se ha utilizado en la síntesis de insecticidas a base de sulfilimina y sulfoximina . Estos insecticidas han mostrado altos niveles de eficacia y se están considerando para su uso en la protección de cultivos .
Actividad Antifibrótica
Las investigaciones han indicado que los compuestos sintetizados utilizando “this compound” han mostrado una mejor actividad antifibrótica que algunos tratamientos existentes . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades fibróticas .
Desarrollo de Bioisósteros
El compuesto se ha utilizado en el desarrollo de bioisósteros . Los bioisósteros son compuestos que tienen propiedades físicas o químicas similares y se pueden utilizar para mejorar las propiedades de absorción, distribución, metabolismo y excreción (ADME) de los fármacos .
Investigación Química
“this compound” se utiliza en la investigación química, particularmente en el estudio de heterociclos . Los heterociclos son una clase de compuestos orgánicos que contienen una estructura cíclica formada por al menos dos elementos diferentes .
Mecanismo De Acción
Target of Action
The primary target of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as 4-Pyridinemethanamine,2-chloro-N-methyl-, is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis.
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition prevents the normal crosslinking of collagen and elastin, thereby affecting the structural integrity of the extracellular matrix.
Biochemical Pathways
The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix (ECM) . The ECM is a complex network of proteins and polysaccharides, providing structural and biochemical support to surrounding cells. By inhibiting LOXL2, the crosslinking of collagen and elastin is affected, leading to alterations in the ECM’s structure and function .
Result of Action
The inhibition of LOXL2 by N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can lead to changes in the structure and function of the ECM. This could potentially influence various biological processes, including cell adhesion, cell migration, and tissue remodeling. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with LOXL2. Additionally, the cellular environment, including the type of cells and the state of the ECM, can also influence the compound’s efficacy .
Análisis Bioquímico
Biochemical Properties
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to changes in receptor activity and downstream signaling pathways . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity and overall biochemical processes.
Cellular Effects
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine has been shown to affect the expression of genes involved in neurotransmission, leading to alterations in neuronal activity and communication . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes and pathways, resulting in changes in energy production and utilization.
Molecular Mechanism
At the molecular level, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as receptors and enzymes. For instance, this compound can bind to nicotinic acetylcholine receptors, leading to receptor activation or inhibition and subsequent changes in cellular signaling . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can modulate enzyme activity by acting as an inhibitor or activator, thereby influencing biochemical reactions and metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can change over time in laboratory settings. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can exhibit toxic or adverse effects, including changes in behavior, organ function, and metabolic processes . It is essential to determine the appropriate dosage to minimize potential risks and maximize the compound’s benefits.
Metabolic Pathways
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and biochemical reactions . For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate for certain enzymes, leading to the production of specific metabolites and changes in overall metabolic processes.
Transport and Distribution
The transport and distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . Additionally, the distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can affect its overall effectiveness and potential side effects.
Subcellular Localization
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine’s subcellular localization plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBLXLUVASMQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383180 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748187-76-0 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)



![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)








